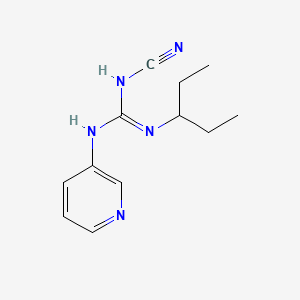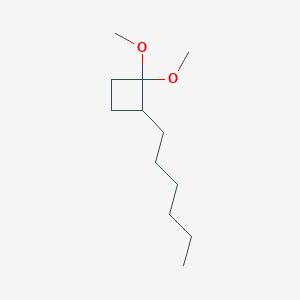
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) is an organic compound with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol This compound is characterized by a cyclobutane ring substituted with a hexyl group and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hexylcyclobutanone with methanol in the presence of an acid catalyst to form the desired product . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol or other suitable alcohols
Industrial Production Methods
In an industrial setting, the production of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) may involve large-scale batch or continuous processes. The key steps include:
Preparation of Precursors: Synthesis of 2-hexylcyclobutanone from readily available starting materials.
Cyclization Reaction: Conversion of 2-hexylcyclobutanone to Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) using methanol and an acid catalyst.
Purification: Isolation and purification of the final product through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 2-hexylcyclobutanone or 2-hexylcyclobutanecarboxylic acid
Reduction: Formation of 2-hexylcyclobutanol or hexylcyclobutane
Substitution: Formation of 2-hexyl-1,1-dihydroxycyclobutane or 2-hexyl-1,1-diaminocyclobutane
Applications De Recherche Scientifique
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, modulating biological processes and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) can be compared with other similar compounds, such as:
- Cyclobutane, 2-hexyl-1,1-dihydroxy-
- Cyclobutane, 2-hexyl-1,1-diamino-
- Cyclobutane, 2-hexyl-1,1-dichloro-
These compounds share a similar cyclobutane core but differ in the substituents attached to the ring. The unique combination of a hexyl group and two methoxy groups in Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Propriétés
Numéro CAS |
624733-45-5 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2-hexyl-1,1-dimethoxycyclobutane |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-11-9-10-12(11,13-2)14-3/h11H,4-10H2,1-3H3 |
Clé InChI |
VQEGPGYGLPUJEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCC1(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


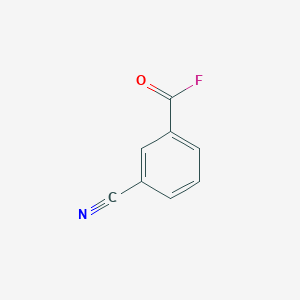

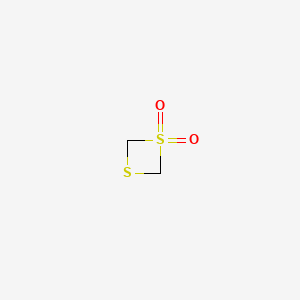


![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)


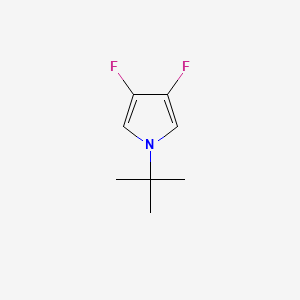
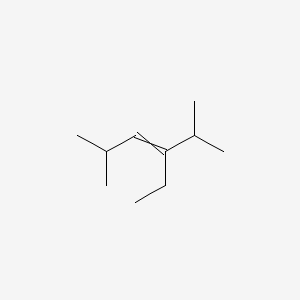
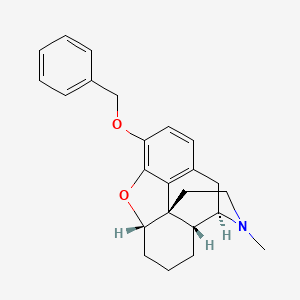
![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
